2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE -

2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Catalog Number: EVT-4769071
CAS Number:
Molecular Formula: C19H20F3N3O4S
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(Phenylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that has emerged as a subject of interest in various scientific research domains. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. [] While the compound itself does not have a recognized common name, its structural features suggest potential applications in medicinal chemistry and related fields. [] Researchers are exploring its properties and potential as a tool in developing novel therapeutic strategies for various diseases.

Mechanism of Action

While the exact mechanism of action of 2-[4-(phenylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not discussed in the provided literature, its structural similarity to known bioactive compounds offers some clues. Its sulfonamide group could potentially inhibit enzymes involved in crucial metabolic pathways. [] Further research is needed to elucidate its specific molecular targets and downstream signaling pathways.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule identified in a screen for inhibitors of osteoclast differentiation. It exhibits potent inhibition against the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without showing significant cytotoxicity. NAPMA also downregulates the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. Furthermore, NAPMA demonstrates protective effects against ovariectomy-induced bone loss in vivo.

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

Compound Description: PPOAC-Bz is a novel small molecule demonstrating strong inhibitory effects on osteoclastogenesis. It effectively alters the mRNA expression of several osteoclast-specific marker genes and disrupts the formation of mature osteoclasts. In vitro, PPOAC-Bz suppresses F-actin belt formation and reduces bone resorption activity. Notably, PPOAC-Bz also exhibits efficacy in preventing OVX-induced bone loss in vivo.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl exhibits a significant inhibitory effect on osteoclast differentiation, leading to a dose-dependent decrease in the formation of multinucleated TRAP-positive cells without notable cytotoxicity. This compound influences the expression of several osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. PPOA-N-Ac-2-Cl also diminishes the protein levels of cathepsin K, a key protease involved in bone resorption, resulting in decreased bone resorption activity and F-actin ring formation.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a highly potent and selective antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3), demonstrating oral bioavailability. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses, suggesting potential for clinical development. AMG 487 undergoes metabolism primarily via CYP3A enzymes, producing two main metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). Interestingly, the O-deethylated metabolite (M2) exhibits competitive inhibition of CYP3A, contributing to the time-dependent pharmacokinetics observed with AMG 487. Further metabolism of M2 leads to the formation of reactive metabolites, M4 and M5, that are capable of covalently modifying CYP3A4. Specifically, M4, a hydroxylated form of M2, binds covalently to Cys239 of CYP3A4, contributing to the time-dependent inhibition of the enzyme.

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

Compound Description: Compound 14 represents a novel anti-HIV-1 compound that interacts with the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. This interaction with MA interferes with HIV-1 assembly and reduces the production of new virus particles. Compound 14 exhibits broad neutralizing activity against a range of HIV-1 group M isolates.

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups. It exerts its antagonistic activity by binding to an allosteric site on CXCR3, spanning the minor pocket lined by helices 2, 3, and 7 and extending into the major pocket formed by helices 1, 2, 3, 4, 6, and 7.

Properties

Product Name

2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C19H20F3N3O4S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-8-6-15(7-9-16)23-18(26)14-24-10-12-25(13-11-24)30(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,23,26)

InChI Key

MKBRGEBYRLODMX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.